molecular formula C8H8F3NO B12853645 2-Fluoro-6-(2,2-difluoroethoxy)aniline

2-Fluoro-6-(2,2-difluoroethoxy)aniline

Katalognummer: B12853645
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: YTYSLRNYADCZBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-(2,2-difluoroethoxy)aniline is a fluorinated aromatic amine with the molecular formula C8H8F3NO. This compound is characterized by the presence of a fluoro group at the 2-position and a difluoroethoxy group at the 6-position of the aniline ring. It is a high-purity chemical, often used in advanced research and development due to its unique molecular structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2,2-difluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoroaniline with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as distillation and crystallization, can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-(2,2-difluoroethoxy)aniline is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity and the alteration of cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-6-(2,2-difluoroethoxy)aniline is unique due to the presence of both fluoro and difluoroethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H8F3NO

Molekulargewicht

191.15 g/mol

IUPAC-Name

2-(2,2-difluoroethoxy)-6-fluoroaniline

InChI

InChI=1S/C8H8F3NO/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7H,4,12H2

InChI-Schlüssel

YTYSLRNYADCZBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)N)OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.